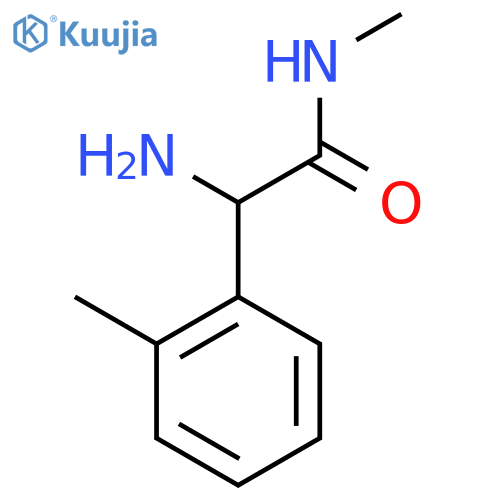

Cas no 1541473-44-2 (2-amino-N-methyl-2-(2-methylphenyl)acetamide)

2-amino-N-methyl-2-(2-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- EN300-8323599

- 1541473-44-2

- 2-amino-N-methyl-2-(2-methylphenyl)acetamide

-

- MDL: MFCD26599686

- インチ: 1S/C10H14N2O/c1-7-5-3-4-6-8(7)9(11)10(13)12-2/h3-6,9H,11H2,1-2H3,(H,12,13)

- InChIKey: NYNZGVGXDCCQPY-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C1C=CC=CC=1C)N)NC

計算された属性

- せいみつぶんしりょう: 178.110613074g/mol

- どういたいしつりょう: 178.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 55.1Ų

2-amino-N-methyl-2-(2-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8323599-0.1g |

2-amino-N-methyl-2-(2-methylphenyl)acetamide |

1541473-44-2 | 95.0% | 0.1g |

$956.0 | 2025-02-21 | |

| Enamine | EN300-8323599-10g |

2-amino-N-methyl-2-(2-methylphenyl)acetamide |

1541473-44-2 | 10g |

$4667.0 | 2023-09-02 | ||

| Enamine | EN300-8323599-0.5g |

2-amino-N-methyl-2-(2-methylphenyl)acetamide |

1541473-44-2 | 95.0% | 0.5g |

$1043.0 | 2025-02-21 | |

| Enamine | EN300-8323599-0.25g |

2-amino-N-methyl-2-(2-methylphenyl)acetamide |

1541473-44-2 | 95.0% | 0.25g |

$999.0 | 2025-02-21 | |

| Enamine | EN300-8323599-2.5g |

2-amino-N-methyl-2-(2-methylphenyl)acetamide |

1541473-44-2 | 95.0% | 2.5g |

$2127.0 | 2025-02-21 | |

| Enamine | EN300-8323599-10.0g |

2-amino-N-methyl-2-(2-methylphenyl)acetamide |

1541473-44-2 | 95.0% | 10.0g |

$4667.0 | 2025-02-21 | |

| Enamine | EN300-8323599-5.0g |

2-amino-N-methyl-2-(2-methylphenyl)acetamide |

1541473-44-2 | 95.0% | 5.0g |

$3147.0 | 2025-02-21 | |

| Enamine | EN300-8323599-1.0g |

2-amino-N-methyl-2-(2-methylphenyl)acetamide |

1541473-44-2 | 95.0% | 1.0g |

$1086.0 | 2025-02-21 | |

| Enamine | EN300-8323599-0.05g |

2-amino-N-methyl-2-(2-methylphenyl)acetamide |

1541473-44-2 | 95.0% | 0.05g |

$912.0 | 2025-02-21 | |

| Enamine | EN300-8323599-1g |

2-amino-N-methyl-2-(2-methylphenyl)acetamide |

1541473-44-2 | 1g |

$1086.0 | 2023-09-02 |

2-amino-N-methyl-2-(2-methylphenyl)acetamide 関連文献

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

2-amino-N-methyl-2-(2-methylphenyl)acetamideに関する追加情報

Introduction to 2-amino-N-methyl-2-(2-methylphenyl)acetamide (CAS No: 1541473-44-2)

2-amino-N-methyl-2-(2-methylphenyl)acetamide, identified by its Chemical Abstracts Service (CAS) number 1541473-44-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of amides, characterized by its amine and carbonyl functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of a methyl group at the N-position and a 2-methylphenyl (p-tolyl) substituent at the alpha position of the acetamide moiety enhances its structural complexity and influences its reactivity and interactions with biological targets.

The synthesis and characterization of 2-amino-N-methyl-2-(2-methylphenyl)acetamide have been subjects of extensive research due to its structural similarity to known bioactive molecules. In recent years, advancements in computational chemistry and high-throughput screening techniques have facilitated the exploration of such compounds for their pharmacological potential. The compound’s molecular framework suggests possible applications in modulating enzyme activity, particularly in pathways relevant to inflammation, pain management, and neurodegenerative disorders.

One of the most compelling aspects of CAS No: 1541473-44-2 is its structural versatility, which allows for modifications that can fine-tune its biological effects. For instance, the N-methyl group can serve as a point for further derivatization, enabling the creation of analogs with enhanced solubility or selectivity. Similarly, the aromatic ring system provides opportunities for interactions with aromatic recognition sites in proteins, which are common in many drug targets. These features make 2-amino-N-methyl-2-(2-methylphenyl)acetamide a valuable scaffold for drug discovery initiatives.

Recent studies have highlighted the importance of amide-based compounds in medicinal chemistry due to their favorable pharmacokinetic properties. The amide bond not only contributes to stability but also allows for hydrogen bonding interactions, which are crucial for binding affinity. In particular, N-methylated amides have shown promise in enhancing metabolic stability while maintaining biological activity. This has led to increased interest in compounds like CAS No: 1541473-44-2, where the N-methyl group is strategically positioned to influence both pharmacokinetics and pharmacodynamics.

The role of 2-methylphenyl substituents in pharmaceuticals is well-documented, with many drugs leveraging this moiety for improved binding affinity and selectivity. The electron-donating effect of the methyl group enhances the electron density on the aromatic ring, facilitating interactions with negatively charged or polar residues in biological targets. This feature has been exploited in designing molecules that exhibit potent activity against specific enzymes or receptors. For example, derivatives of CAS No: 1541473-44-2 have been investigated for their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.

In addition to its structural attributes, CAS No: 1541473-44-2 has been studied for its potential role in modulating neurotransmitter systems. The presence of both amino and carbonyl groups makes it a candidate for interaction with neurotransmitter receptors or enzymes involved in synaptic transmission. Preliminary research suggests that modifications to this scaffold could lead to compounds with anxiolytic or antidepressant properties. Such findings align with the growing interest in developing novel therapeutics that target central nervous system disorders without the side effects associated with traditional treatments.

The synthesis of 2-amino-N-methyl-2-(2-methylphenyl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate acetyl chloride derivatives and amines, followed by methylation at the nitrogen atom. Advances in catalytic methods have enabled more efficient and sustainable synthesis pathways, reducing waste and improving scalability. These developments are crucial for translating laboratory discoveries into viable drug candidates.

The pharmacological evaluation of CAS No: 1541473-44-2 has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing binding affinity to target proteins through techniques such as surface plasmon resonance (SPR) and X-ray crystallography. These studies have provided insights into how different substituents on the molecule influence binding interactions. In vivo studies have further explored the compound’s efficacy and safety profiles, with particular attention paid to its ability to cross the blood-brain barrier if intended for central nervous system applications.

One notable aspect of recent research is the exploration of long-tail keywords related to CAS No: 1541473-44-2, such as "pharmacokinetic profile," "binding kinetics," and "structure-activity relationships." These keywords reflect a shift toward more detailed mechanistic studies aimed at understanding how small changes in molecular structure can impact biological activity. Such detailed analyses are essential for optimizing lead compounds into effective drugs that meet stringent regulatory requirements.

The future direction of research on CAS No: 1541473-44-2 is likely to include exploring its potential as a prodrug or a component of combination therapies. Prodrug strategies involve converting a less active precursor into an active form within the body, which can improve bioavailability or targeted delivery. Combination therapies involve using multiple compounds that act synergistically to achieve better therapeutic outcomes. Given its structural flexibility, 2-amino-N-methyl-2-(2-methylphenyl)acetamide holds promise as a versatile building block for such approaches.

In conclusion,CAS No: 1541473-44-2, specifically referring to 2-amino-N-methyl-2-( p-tolyl )acetamide, represents a significant area of interest in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies continue to uncover new applications and refine synthetic methodologies, positioning this compound as a valuable asset in drug discovery efforts aimed at addressing various therapeutic challenges.

1541473-44-2 (2-amino-N-methyl-2-(2-methylphenyl)acetamide) 関連製品

- 1805065-69-3(Ethyl 2-fluoro-5-methoxyisonicotinate)

- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)

- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)

- 855682-08-5(3-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1-(4-methylbenzenesulfonyl)piperidine)

- 2228732-48-5(2-(azetidin-3-yl)methyl-6-chloropyridine)

- 2306271-48-5((1,4-difluorocyclohexyl)methanol)

- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)

- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)

- 1215852-91-7(3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)

- 1249387-92-5(1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)